5-(Pyridin-2-yl)-1,3,4-oxadiazol-2(3H)-one
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Overview
Description
5-(2-Pyridinyl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Pyridinyl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyridinecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with an appropriate oxidizing agent . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of 5-(2-Pyridinyl)-1,3,4-oxadiazol-2(3H)-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(2-Pyridinyl)-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxadiazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
5-(2-Pyridinyl)-1,3,4-oxadiazol-2(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(2-Pyridinyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as cyclooxygenase or kinases, leading to the disruption of cellular processes essential for cancer cell survival . The compound’s ability to form hydrogen bonds and interact with nucleophilic sites on proteins and DNA contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against cyclin-dependent kinases.
Uniqueness
5-(2-Pyridinyl)-1,3,4-oxadiazol-2(3H)-one is unique due to its specific ring structure, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in drug discovery and development.
Properties
CAS No. |
60838-24-6 |
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Molecular Formula |
C7H5N3O2 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
5-pyridin-2-yl-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C7H5N3O2/c11-7-10-9-6(12-7)5-3-1-2-4-8-5/h1-4H,(H,10,11) |
InChI Key |
UVZMUJAAUABKNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=O)O2 |
Origin of Product |
United States |
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